

Technical Monograph: Chalcone Dibromide (CAS 611-91-6)

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Compound of Interest

Compound Name: *1,3-Dibromo-1,3-diphenyl-2-propanone*

CAS No.: *958-79-2*

Cat. No.: *B11715415*

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Executive Summary

Chalcone dibromide (2,3-dibromo-1,3-diphenylpropan-1-one) serves as a critical electrophilic intermediate in the synthesis of biologically active heterocycles, particularly flavones, pyrazolines, and aziridines. Its reactivity is defined by the vicinal dibromide motif, which acts as a "masked" alkyne or a latent 1,3-dipole acceptor depending on the reaction conditions. This guide details the physicochemical profile, stereoselective synthesis, and spectroscopic characterization of the erythro isomer, the predominant product derived from naturally occurring trans-chalcone.

Chemical Identity & Physicochemical Profile

The compound exists primarily as the erythro diastereomer due to the stereospecific mechanism of its formation.

Table 1: Physicochemical Specifications

Property	Data	Note
CAS Registry Number	611-91-6	
IUPAC Name	2,3-Dibromo-1,3-diphenylpropan-1-one	
Molecular Formula		
Molecular Weight	368.07 g/mol	
Appearance	White to off-white crystalline solid	
Melting Point	156 – 158 °C	Erythro isomer (Major)
Melting Point (Threo)	~83 °C	Threo isomer (Minor/Rare)
Solubility	Soluble in , hot EtOH, Acetone. ^{[1][2][3][4]} [5] Insoluble in .	
Density	1.63 g/cm ³ (Predicted)	
Stability	Stable under standard conditions; light sensitive (dehalogenation).	Store in dark, dry place.

Structural Characterization & Stereochemistry

Stereoselectivity of Formation

The bromination of trans-chalcone proceeds via an electrophilic anti-addition mechanism. The reaction passes through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by bromide (

) occurs from the dorsal side, leading exclusively to the (

)-erythro diastereomer (racemic mixture of (2R,3S) and (2S,3R)).

Spectroscopic Signature (NMR)

Distinguishing the erythro product from the threo isomer (which would arise from cis-chalcone or syn-addition) is critical. The vicinal coupling constant (

) is the definitive diagnostic parameter.^[6]

- Erythro-Chalcone Dibromide (CAS 611-91-6):
 - Conformation: The most stable conformer places the bulky bromine atoms and phenyl groups in an arrangement that minimizes steric and dipolar repulsion, resulting in the vicinal protons (and) being anti-periplanar.
 - ¹H NMR ():
 - 5.6 – 5.8 ppm (d, Hz,)
 - 6.0 – 6.2 ppm (d, Hz,)
 - Key Insight: The large coupling constant (Hz) confirms the erythro stereochemistry.
- Threo-Chalcone Dibromide:
 - ¹H NMR: Shows a significantly smaller coupling constant (Hz) due to the gauche relationship of the protons in the stable conformer.

Synthesis & Production Protocols

Method A: Classical Bromination (Standard Protocol)

- Objective: High-yield synthesis of erythro-chalcone dibromide.
- Mechanism: Electrophilic Anti-Addition.

Reagents:

- trans-Chalcone (20.8 g, 0.1 mol)
- Bromine () (16.0 g, 5.2 mL, 0.1 mol)
- Chloroform () or Dichloromethane () (100 mL)

Protocol:

- Dissolution: Dissolve 0.1 mol of trans-chalcone in 100 mL of in a 250 mL round-bottom flask equipped with a pressure-equalizing addition funnel and a magnetic stir bar.
- Cooling: Submerge the flask in an ice-water bath (°C).
- Addition: Add the bromine solution (5.2 mL in 20 mL) dropwise over 30 minutes.
 - Observation: The deep red color of bromine should dissipate as it reacts. If color persists, stop addition.

- Reaction: Stir for an additional 30 minutes at room temperature.
- Isolation: The product often precipitates directly. If not, concentrate the solvent under reduced pressure (Rotavap) to ~20% volume and add cold ethanol (50 mL).
- Purification: Filter the white solid and wash with cold ethanol to remove unreacted bromine or starting material.
- Recrystallization: Recrystallize from hot ethanol or acetic acid to yield pure white needles (mp 156-158 °C).

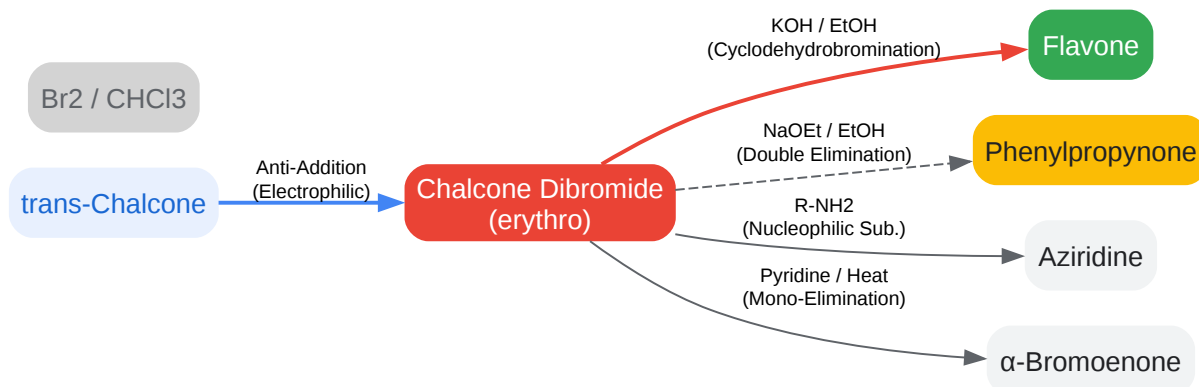
Method B: Green Synthesis (Tetrabutylammonium Tribromide)

- Context: Avoids handling liquid bromine (highly toxic/corrosive).
- Protocol: Grind chalcone (1 mmol) with Tetrabutylammonium Tribromide (TBATB) (1 mmol) in a mortar and pestle for 10-15 minutes (Solvent-free). Wash with water to remove ammonium salts. Yield is comparable to Method A.

Reactivity & Synthetic Utility[7]

Chalcone dibromide is a "divergent intermediate." Its reaction pathway is dictated by the base strength and solvent used.

Reaction Pathways Diagram



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Caption: Divergent synthetic pathways starting from Chalcone Dibromide.[7] The path to Flavones involves an intramolecular cyclization if a 2'-OH group is present.

Key Transformations

- Synthesis of Flavones (Kostanecki-Robinson Reaction):
 - Substrate: 2'-Hydroxychalcone dibromide.[8]
 - Reagent: KOH or NaOH in Ethanol.
 - Mechanism: Intramolecular nucleophilic attack of the phenoxide onto the α -carbon, followed by elimination of HBr.
 - Note: This is the primary industrial application of this CAS entry.
- Synthesis of Alkynes (1,3-Diphenylprop-2-yn-1-one):
 - Reagent: Sodium Ethoxide () or

- Mechanism: Double dehydrobromination (E2 elimination).
- Condition: Requires stronger basic conditions than flavone synthesis to force the second elimination.
- Synthesis of Aziridines:
 - Reagent: Primary amines ().
 - Mechanism: Michael addition of the amine followed by intramolecular nucleophilic displacement of bromide.

Handling & Safety (SDS Summary)

GHS Classification:

- Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
- Serious Eye Damage: Category 1 (Causes serious eye damage).
- Specific Target Organ Toxicity: Single Exposure (Respiratory tract irritation).

Precautions:

- Lachrymator: Like many -halo ketones, chalcone dibromide is a potent lachrymator (tear gas agent). All operations must be performed in a functioning fume hood.
- PPE: Wear nitrile gloves, lab coat, and chemical splash goggles. A face shield is recommended during large-scale bromination.
- Storage: Store in a tightly closed container at 2-8 °C. Light sensitive—use amber vials.

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